

# Spectroscopic Analysis of 2-[2-(Aminomethyl)phenyl]ethanol: A Technical Overview

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## Compound of Interest

Compound Name: 2-[2-(Aminomethyl)phenyl]ethanol

Cat. No.: B146949

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A comprehensive spectroscopic analysis of **2-[2-(Aminomethyl)phenyl]ethanol**, a compound of interest for researchers, scientists, and drug development professionals, is currently hampered by the lack of publicly available experimental data. Despite extensive searches of scientific databases and literature, specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this particular molecule could not be retrieved.

This technical guide aims to address the interest in the spectroscopic properties of **2-[2-(Aminomethyl)phenyl]ethanol**. However, it is crucial to note that the following sections are based on predicted data and analysis of structurally similar compounds due to the absence of published experimental spectra for the target molecule. This information should be used as a preliminary guide and for comparison once experimental data becomes available.

## Predicted Spectroscopic Data

Given the absence of experimental data, predictive models can offer insights into the expected spectroscopic characteristics of **2-[2-(Aminomethyl)phenyl]ethanol**. The following tables summarize predicted values and expected key features based on its chemical structure.

### Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.2-7.4	Multiplet	4H	Aromatic protons (C <sub>6</sub> H <sub>4</sub> )
~3.85	Triplet	2H	-CH <sub>2</sub> -OH
~3.80	Singlet	2H	-CH <sub>2</sub> -NH <sub>2</sub>
~2.90	Triplet	2H	Ar-CH <sub>2</sub> -
Variable	Broad Singlet	3H	-NH <sub>2</sub> and -OH

Note: Predictions are based on standard chemical shift values and may vary based on solvent and experimental conditions.

**Table 2: Predicted <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	Aromatic C (quaternary)
~138	Aromatic C (quaternary)
~130	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~126	Aromatic CH
~63	-CH <sub>2</sub> -OH
~45	-CH <sub>2</sub> -NH <sub>2</sub>
~38	Ar-CH <sub>2</sub> -

Note: These are estimated values and require experimental verification.

**Table 3: Expected Key IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration
3400-3200	Strong, Broad	O-H, N-H	Stretching
3080-3010	Medium	Aromatic C-H	Stretching
2960-2850	Medium	Aliphatic C-H	Stretching
1600-1450	Medium-Strong	C=C	Aromatic Ring Stretching
1580-1490	Medium-Strong	N-H	Bending
1050-1000	Strong	C-O	Stretching
800-700	Strong	Aromatic C-H	Out-of-plane Bending

**Table 4: Expected Mass Spectrometry Fragmentation**

m/z	Proposed Fragment
151	[M] <sup>+</sup> (Molecular Ion)
134	[M-NH <sub>3</sub> ] <sup>+</sup>
120	[M-CH <sub>2</sub> OH] <sup>+</sup>
106	[M-CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Note: Fragmentation patterns are predictive and can be influenced by the ionization method.

## Experimental Protocols: A General Approach

While specific experimental protocols for **2-[2-(Aminomethyl)phenyl]ethanol** are not available, the following outlines a general workflow for acquiring the necessary spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ) in a standard 5 mm NMR tube.
- **$^1\text{H}$  NMR Acquisition:** Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of  $^{13}\text{C}$ .
- **Data Processing:** Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.
- **Data Acquisition:** Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

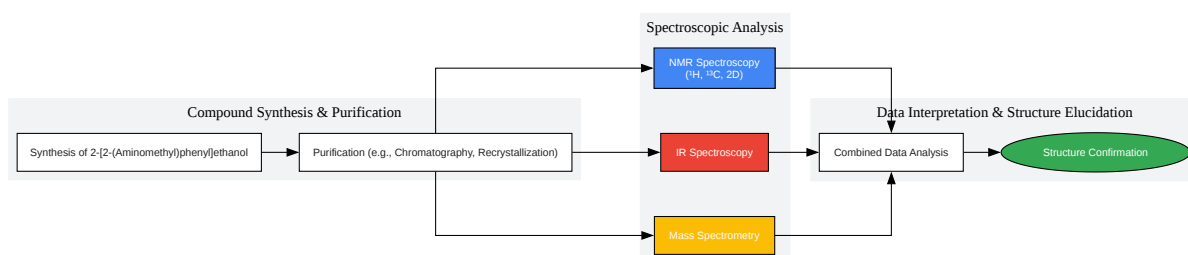
## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- **Mass Analysis:** Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.

- Data Interpretation: Analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like **2-[2-(Aminomethyl)phenyl]ethanol**.



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Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

## Conclusion

While a definitive experimental spectroscopic guide for **2-[2-(Aminomethyl)phenyl]ethanol** cannot be provided at this time, this document offers a predictive framework and a general methodology for its analysis. It is imperative for researchers working with this compound to perform thorough spectroscopic characterization to confirm its identity and purity. The data presented herein should serve as a valuable reference for the interpretation of forthcoming experimental results. The scientific community would greatly benefit from the publication of experimentally derived spectroscopic data for this compound.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-[2-(Aminomethyl)phenyl]ethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146949#spectroscopic-data-nmr-ir-ms-of-2-2-aminomethyl-phenyl-ethanol>]

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